molecular formula C12H17NO2S B14810871 3-Cyclopropoxy-4-isopropoxy-5-(methylthio)pyridine

3-Cyclopropoxy-4-isopropoxy-5-(methylthio)pyridine

Cat. No.: B14810871
M. Wt: 239.34 g/mol
InChI Key: PJXZCWOOUDWPRS-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-isopropoxy-5-(methylthio)pyridine is a chemical compound with the molecular formula C12H17NO2S It is characterized by the presence of cyclopropoxy, isopropoxy, and methylthio functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-isopropoxy-5-(methylthio)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.

    Introduction of Functional Groups: The cyclopropoxy, isopropoxy, and methylthio groups are introduced through nucleophilic substitution reactions

    Final Assembly: The final compound is obtained by sequentially introducing the isopropoxy and methylthio groups under appropriate reaction conditions, such as using isopropyl iodide and methylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-isopropoxy-5-(methylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The isopropoxy and cyclopropoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-Cyclopropoxy-4-isopropoxy-5-(methylthio)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-5-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropoxy-5-(methylthio)pyridine: Similar structure but lacks the cyclopropoxy group.

    3-Cyclopropoxy-5-isopropyl-4-(methylthio)pyridine: Similar structure but with different positioning of the isopropyl group.

Uniqueness

3-Cyclopropoxy-4-isopropoxy-5-(methylthio)pyridine is unique due to the presence of all three functional groups (cyclopropoxy, isopropoxy, and methylthio) on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

3-cyclopropyloxy-5-methylsulfanyl-4-propan-2-yloxypyridine

InChI

InChI=1S/C12H17NO2S/c1-8(2)14-12-10(15-9-4-5-9)6-13-7-11(12)16-3/h6-9H,4-5H2,1-3H3

InChI Key

PJXZCWOOUDWPRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1OC2CC2)SC

Origin of Product

United States

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